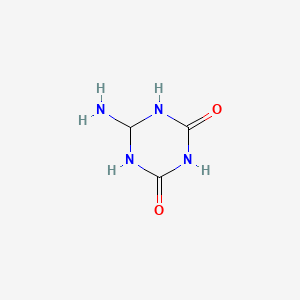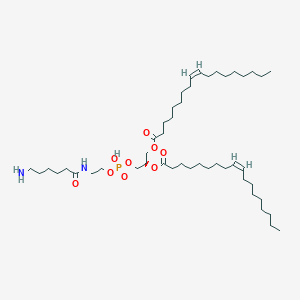
9-Octadecenoic acid (9Z)-, (1R)-1-(13-amino-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphatridec-1-yl)-1,2-ethanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
18:1 Caproylamine PE is synthesized through a series of chemical reactions involving the modification of phosphoethanolamine. The synthetic route typically involves the esterification of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with hexanoylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 18:1 Caproylamine PE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
18:1 Caproylamine PE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amine group in 18:1 Caproylamine PE can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
18:1 Caproylamine PE has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 18:1 Caproylamine PE involves its interaction with specific molecular targets and pathways. As a lipid antigen, it binds to CD1d molecules, facilitating the presentation of lipid antigens to natural killer T (NKT) cells . This interaction triggers immune responses, making it valuable in immunological research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
160 Caproylamine PE: Another head group modified lipid with similar applications but different fatty acid composition.
181 Biotinyl Cap PE: A biotinylated version used for affinity purification and other biochemical assays.
Uniqueness
18:1 Caproylamine PE is unique due to its specific fatty acid composition and functionalization, which provide distinct properties and applications compared to other similar compounds. Its ability to act as a lipid antigen and its use in advanced drug delivery systems highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C47H89N2O9P |
|---|---|
Peso molecular |
857.2 g/mol |
Nombre IUPAC |
[(2R)-3-[2-(6-aminohexanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C47H89N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-46(51)55-42-44(43-57-59(53,54)56-41-40-49-45(50)36-32-31-35-39-48)58-47(52)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43,48H2,1-2H3,(H,49,50)(H,53,54)/b19-17-,20-18-/t44-/m1/s1 |
Clave InChI |
OVCGTEBXOCFVEO-OHRCZFALSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


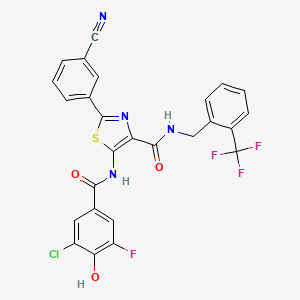
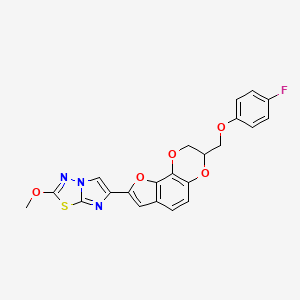
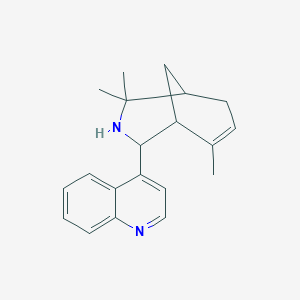
![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)

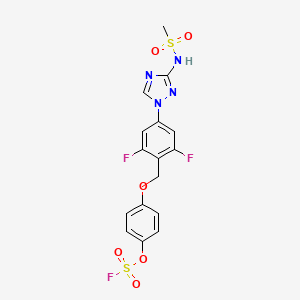
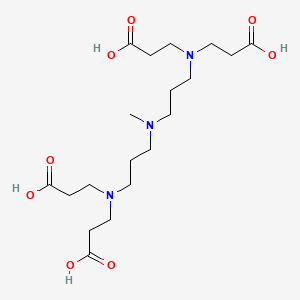

![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
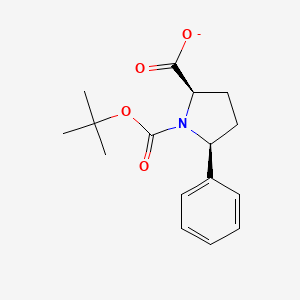
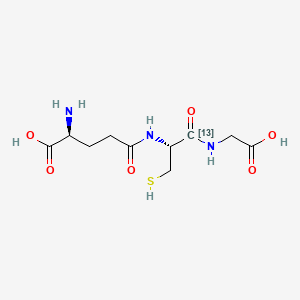

![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)
